N4-Phenethylpyridine-3,4-diamine hydrochloride

Lipophilicity Drug-likeness Permeability

N4-Phenethylpyridine-3,4-diamine hydrochloride is a substituted 3,4-diaminopyridine derivative featuring an N4-phenethyl substituent, supplied principally as a research building block by Enamine (catalog EN300-1716144) and distributed through Sigma-Aldrich at 95% purity. The compound belongs to the broader class of aminopyridines, whose parent structure (3,4-diaminopyridine; amifampridine) is an established voltage-gated potassium (Kv) channel blocker used clinically for congenital myasthenic syndromes.

Molecular Formula C13H16ClN3
Molecular Weight 249.74
CAS No. 2850-95-5
Cat. No. B2830621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Phenethylpyridine-3,4-diamine hydrochloride
CAS2850-95-5
Molecular FormulaC13H16ClN3
Molecular Weight249.74
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=C(C=NC=C2)N.Cl
InChIInChI=1S/C13H15N3.ClH/c14-12-10-15-8-7-13(12)16-9-6-11-4-2-1-3-5-11;/h1-5,7-8,10H,6,9,14H2,(H,15,16);1H
InChIKeyJVEAGRWQLDVOBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N4-Phenethylpyridine-3,4-diamine Hydrochloride (CAS 2850-95-5) – Procurement and Differentiation Overview


N4-Phenethylpyridine-3,4-diamine hydrochloride is a substituted 3,4-diaminopyridine derivative featuring an N4-phenethyl substituent, supplied principally as a research building block by Enamine (catalog EN300-1716144) and distributed through Sigma-Aldrich at 95% purity . The compound belongs to the broader class of aminopyridines, whose parent structure (3,4-diaminopyridine; amifampridine) is an established voltage-gated potassium (Kv) channel blocker used clinically for congenital myasthenic syndromes [1]. Unlike the parent drug, which has extensive in vitro and in vivo pharmacological characterization, N4-phenethylpyridine-3,4-diamine hydrochloride is primarily positioned as a synthetic intermediate and scaffold for medicinal chemistry exploration, with its differentiation anchored in regiospecific substitution, salt-form properties, and lipophilicity modulation rather than documented clinical or preclinical efficacy.

Why Generic 3,4-Diaminopyridine or N4-Aryl Analogs Cannot Substitute for N4-Phenethylpyridine-3,4-diamine Hydrochloride


Within the 3,4-diaminopyridine scaffold, the nature of the N4 substituent critically governs both physicochemical properties and biological target engagement. The parent compound 3,4-diaminopyridine (3,4-DAP) acts as a potent Kv channel blocker with apparent dissociation constants (Kd) of 5.8 μM (external) and 0.7 μM (internal) in squid axon membranes, approximately 50-fold more potent than 4-aminopyridine [1], yet its low lipophilicity (CLogP ~0.4) limits membrane partitioning. Introducing an N4-phenyl group (N4-phenylpyridine-3,4-diamine, CAS 35826-31-4) increases planarity and aromatic character but eliminates the conformational flexibility of the ethylene linker . Conversely, the N4-phenethyl substitution in the target compound introduces a flexible ethyl bridge between the pyridine core and the phenyl ring, with a calculated CLogP of 2.886 , substantially higher than the parent 3,4-DAP. The hydrochloride salt form further distinguishes this compound from its free base (CAS 451-74-1), offering enhanced aqueous solubility and ease of formulation for biological assays. Finally, the regioisomer 4-amino-3-phenethylaminopyridine (CAS 2883-60-5) positions the primary amine and the phenethylamino group differently on the pyridine ring, resulting in an altered hydrogen-bonding donor/acceptor geometry and potentially divergent target binding. These structural and physicochemical differences preclude direct interchangeability in synthetic pathways or SAR studies.

Quantitative Differentiation Evidence for N4-Phenethylpyridine-3,4-diamine Hydrochloride vs. Closest Analogs


Lipophilicity Differentiation: CLogP Comparison of N4-Substituted 3,4-Diaminopyridine Analogs

The calculated partition coefficient (CLogP) serves as a key determinant of membrane permeability and bioavailability potential in drug discovery. N4-Phenethylpyridine-3,4-diamine hydrochloride exhibits a CLogP of 2.886, as reported on the Enamine product datasheet . This value is substantially higher than the parent 3,4-diaminopyridine (estimated CLogP approximately 0.4 based on its low molecular weight and high hydrogen-bonding capacity), and moderately higher than the N4-benzyl analog (CLogP estimated approximately 1.8–2.0). The N4-phenyl analog (CAS 35826-31-4), lacking the ethylene linker, has a predicted CLogP of approximately 1.5. This increased lipophilicity of the phenethyl derivative positions it within the optimal range for CNS drug-likeness (CLogP 2–4) and may confer superior passive membrane permeability compared to less lipophilic N4-substituted analogs, though direct comparative permeability data are not available.

Lipophilicity Drug-likeness Permeability Medicinal Chemistry

Salt Form Differentiation: Hydrochloride Salt vs. Free Base for Aqueous Solubility and Formulation

N4-Phenethylpyridine-3,4-diamine hydrochloride (CAS 2850-95-5, MW 249.74) is the hydrochloride salt of the free base N4-(2-phenylethyl)pyridine-3,4-diamine (CAS 451-74-1, MW 213.28) . Hydrochloride salt formation of amine-containing compounds typically enhances aqueous solubility by 10- to 1000-fold compared to the free base, depending on the specific structure and counterion. While experimental solubility data for this specific compound are not publicly available, the hydrochloride salt form is the preferred physical form for aqueous biological assay preparation and is the form stocked by Enamine and Sigma-Aldrich at 95% purity . The free base (CAS 451-74-1) is also commercially available but may require additional solubilization steps (e.g., stoichiometric acid addition or co-solvent use) for in vitro pharmacology, introducing potential variability in bioassay results.

Salt selection Aqueous solubility Formulation Bioassay compatibility

Regioisomeric Differentiation: N4-Phenethyl vs. N3-Phenethyl Substitution Position

The target compound bears the phenethylamino substituent at the pyridine 4-position (N4), with the primary amine at the 3-position. Its regioisomer, 4-amino-3-phenethylaminopyridine (CAS 2883-60-5), carries the phenethylamino group at the 3-position (N3) with the primary amine at the 4-position [1]. This positional isomerism alters the spatial orientation of hydrogen-bond donors and acceptors relative to the pyridine ring nitrogen. In the N4-substituted isomer, the phenethylamino group is para to the ring nitrogen, whereas in the N3-substituted isomer, it is meta. This geometric difference can result in divergent binding modes to biological targets, as demonstrated in the broader literature on aminopyridine SAR, where the 3,4-diaminopyridine scaffold shows position-dependent potassium channel blocking activity: 3,4-DAP (both amines unsubstituted) is approximately 50-fold more potent than 4-AP, while 2,3- and 2,5-regioisomers show markedly reduced activity [2]. Although direct comparative biological data for the N4- vs. N3-phenethyl regioisomers are not available, the well-established positional sensitivity of aminopyridine pharmacology makes regioisomeric purity a critical quality attribute for SAR studies.

Regioisomerism Structure-Activity Relationship Hydrogen bonding Target selectivity

Parent Scaffold Potency Benchmark: 3,4-Diaminopyridine Kv Channel Blockade vs. 4-Aminopyridine

The 3,4-diaminopyridine scaffold from which N4-phenethylpyridine-3,4-diamine hydrochloride is derived has a well-characterized potassium channel blocking profile. 3,4-Diaminopyridine (3,4-DAP) blocks voltage-gated potassium channels in squid axon membranes with apparent dissociation constants of 5.8 μM (external application) and 0.7 μM (internal application), making it approximately 50-fold more potent than 4-aminopyridine (4-AP) [1]. In mammalian neuromuscular preparations, 3,4-DAP was 6–7 times more potent than 4-AP in reversing botulinum toxin-induced paralysis [2]. The N4-phenethyl substitution represents a structural elaboration of this validated pharmacophore, with the phenethyl group potentially conferring enhanced target subtype selectivity through additional hydrophobic contacts, though direct electrophysiological characterization of the N4-phenethyl derivative against specific Kv subtypes has not been reported. This established potency of the parent scaffold provides a quantitative baseline against which the N4-phenethyl derivative can be evaluated in future studies.

Potassium channel Electrophysiology Neuromuscular Ion channel pharmacology

Supply Chain and Purity Specification Differentiation: Enamine/Sigma-Aldrich vs. Niche Vendors

N4-Phenethylpyridine-3,4-diamine hydrochloride is supplied through the Enamine–Sigma-Aldrich distribution channel at a certified purity of 95% . Stock is maintained in both Ukraine (UA) and United States (US) facilities with a lead time of 1–5 days . This contrasts with closely related analogs such as N4-benzylpyridine-3,4-diamine (CAS 57806-32-3) and N4-phenylpyridine-3,4-diamine (CAS 35826-31-4), which may be available only through smaller specialty vendors with variable purity specifications (typically 95–97%) and longer lead times. The hydrochloride salt of the N4-phenethyl derivative benefits from the quality infrastructure of a major building-block supplier (Enamine), including certificates of analysis (COA) and material safety data sheets (MSDS) accessible through the Sigma-Aldrich document portal . For procurement decisions in regulated or reproducibility-sensitive research environments, this supply chain maturity reduces the risk of batch-to-batch variability and ensures traceable quality documentation.

Commercial availability Purity Supply chain reliability Quality assurance

Recommended Application Scenarios for N4-Phenethylpyridine-3,4-diamine Hydrochloride Based on Quantitative Differentiation Evidence


CNS-Targeted Medicinal Chemistry: Lead Optimization Leveraging Optimal CLogP (2.886)

In CNS drug discovery programs where blood-brain barrier penetration is required, N4-phenethylpyridine-3,4-diamine hydrochloride provides a scaffold with a CLogP of 2.886, within the optimal range for CNS drug-likeness (CLogP 2–4) . Compared to the parent 3,4-diaminopyridine (CLogP ~0.4) or the N4-phenyl analog (CLogP ~1.5), the phenethyl derivative offers a lipophilicity profile that may enhance passive CNS penetration while retaining the hydrogen-bonding capacity of the diaminopyridine core for target engagement. The hydrochloride salt form facilitates direct dissolution in aqueous assay buffers, enabling efficient integration into CNS permeability assays (e.g., PAMPA-BBB or MDCK-MDR1) and in vivo pharmacokinetic studies without additional formulation development.

Ion Channel Pharmacology: Kv Channel Blocker SAR Exploration Using a Validated 3,4-Diaminopyridine Scaffold

Building on the well-characterized potassium channel pharmacology of 3,4-diaminopyridine (Kd = 5.8 μM external, 0.7 μM internal in squid axon; ~50× more potent than 4-AP) , the N4-phenethyl derivative offers a starting point for structure-activity relationship (SAR) studies exploring the effects of N4-substitution on Kv subtype selectivity. Unlike the parent 3,4-DAP, which shows limited selectivity across Kv subtypes, the phenethyl group introduces additional hydrophobic contacts that may confer subtype preference. The regioisomeric purity of the N4-substituted compound (as opposed to the N3-substituted isomer, CAS 2883-60-5) ensures unambiguous SAR interpretation, which is critical given the positional sensitivity of aminopyridine ion channel pharmacology.

Synthetic Chemistry: Diamine Building Block for Heterocyclic Library Synthesis

As a diamine building block classified under Enamine's 'Diamines' subclass with product class 'Building Blocks' , N4-phenethylpyridine-3,4-diamine hydrochloride is suited for parallel synthesis of diverse heterocyclic libraries. The two amino groups (primary amine at position 3 and secondary phenethylamine at position 4) provide orthogonal reactivity handles for sequential functionalization, enabling construction of imidazo[4,5-c]pyridine, pyrido[3,4-b]pyrazine, or urea/thiourea derivatives. The 95% purity specification and availability through Sigma-Aldrich with certificates of analysis ensure reproducible synthetic outcomes across multiple library production batches.

In Vitro Pharmacology: Aqueous-Compatible Bioassay-Ready Format for HTS

For high-throughput screening (HTS) campaigns, the pre-formed hydrochloride salt of N4-phenethylpyridine-3,4-diamine eliminates the need for in situ stoichiometric acid addition, reducing well-to-well variability in compound concentration . The compound's calculated CLogP of 2.886 predicts sufficient aqueous solubility for DMSO stock solution preparation at typical screening concentrations (10–30 mM), with the hydrochloride counterion enhancing dissolution in aqueous assay buffers compared to the free base. The ambient storage condition (RT) and normal shipping classification further simplify compound management in automated HTS workflows, avoiding the cold-chain logistics required for some N4-aryl analogs like N4-phenylpyridine-3,4-diamine.

Quote Request

Request a Quote for N4-Phenethylpyridine-3,4-diamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.